![molecular formula C10H9BrO2 B13244085 (2E)-3-(3-Bromo-4-methylphenyl)prop-2-enoic acid CAS No. 380607-14-7](/img/structure/B13244085.png)
(2E)-3-(3-Bromo-4-methylphenyl)prop-2-enoic acid
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Description
(2E)-3-(3-Bromo-4-methylphenyl)prop-2-enoic acid is a useful research compound. Its molecular formula is C10H9BrO2 and its molecular weight is 241.08 g/mol. The purity is usually 95%.
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Biological Activity
(2E)-3-(3-Bromo-4-methylphenyl)prop-2-enoic acid, a derivative of cinnamic acid, has garnered attention for its potential biological activities. This compound features a bromine atom and a methyl group on a phenyl ring, contributing to its unique chemical properties and biological interactions. The following sections detail its biological activity, synthesis methods, and relevant studies.
Structural Characteristics
The structural framework of this compound is pivotal to its biological activity. The double bond between the second and third carbon atoms enhances reactivity, while the bromine substitution increases electrophilicity, potentially influencing interactions with biological targets such as enzymes and receptors.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.
- Analgesic Properties : The compound may alleviate pain through modulation of pain signaling pathways.
- Anticancer Activity : Preliminary studies suggest that it could inhibit cancer cell proliferation and induce apoptosis in certain cancer types.
Comparative Biological Activity Table
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
Cinnamic Acid | Unsubstituted phenyl ring | Antioxidant and anti-inflammatory |
4-Methylcinnamic Acid | Methyl group on phenyl ring | Similar anti-inflammatory effects |
3-Bromocinnamic Acid | Bromine substitution on phenyl ring | Potential anticancer activity |
3-(4-Methylphenyl)acrylic Acid | Methyl group on phenyl ring | Antimicrobial properties |
This compound | Bromine and methyl groups on phenyl ring | Enhanced reactivity and selectivity |
The unique combination of substituents in this compound may enhance its reactivity and selectivity towards certain biological targets compared to other derivatives.
The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential effects such as enzyme inhibition or modulation of signaling pathways. Studies utilizing molecular docking techniques have predicted binding affinities with various proteins, indicating potential therapeutic applications .
Case Studies and Research Findings
- Molecular Docking Studies : Computational studies have suggested that this compound interacts effectively with several enzymes involved in metabolic pathways. For instance, docking studies demonstrated significant binding interactions with cyclooxygenase enzymes, which are crucial in inflammation processes .
- In Vitro Studies : Laboratory experiments have shown that this compound can inhibit the growth of certain cancer cell lines. For example, studies reported a dose-dependent decrease in cell viability for breast cancer cells treated with varying concentrations of this compound .
- Structure-Activity Relationship Studies : Research has highlighted how modifications to the phenyl ring can significantly alter the pharmacological profile of related compounds. This suggests that further structural optimization of this compound could enhance its therapeutic potential.
Synthesis Methods
Several synthetic routes have been developed for producing this compound:
- Bromination of Cinnamic Acid Derivatives : Direct bromination of cinnamic acid derivatives can yield the desired product.
- Aldol Condensation Reactions : Utilizing appropriate aldehydes and ketones in aldol reactions can also synthesize this compound effectively.
These methods highlight the versatility in creating this compound through various organic chemistry techniques.
Properties
CAS No. |
380607-14-7 |
---|---|
Molecular Formula |
C10H9BrO2 |
Molecular Weight |
241.08 g/mol |
IUPAC Name |
(E)-3-(3-bromo-4-methylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H9BrO2/c1-7-2-3-8(6-9(7)11)4-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-4+ |
InChI Key |
GOUPQVNHVFDNJQ-SNAWJCMRSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C/C(=O)O)Br |
Canonical SMILES |
CC1=C(C=C(C=C1)C=CC(=O)O)Br |
Origin of Product |
United States |
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